Bienvenue dans la boutique en ligne BenchChem!

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

Physicochemical Profiling Drug Design Lipophilicity

The compound 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile (CAS 2104850-49-7) is a heterocyclic ether with the molecular formula C12H11N3O. It belongs to the class of 2-(aryloxy)benzonitriles, characterized by an ortho-substituted benzonitrile moiety linked via an ether bridge to a pyrazole ring.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B13612842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)OC2=CC=CC=C2C#N
InChIInChI=1S/C12H11N3O/c1-9-12(8-14-15(9)2)16-11-6-4-3-5-10(11)7-13/h3-6,8H,1-2H3
InChIKeyREZTXBDDNPBWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile: Chemical Identity and Procurement Baseline


The compound 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile (CAS 2104850-49-7) is a heterocyclic ether with the molecular formula C12H11N3O. It belongs to the class of 2-(aryloxy)benzonitriles, characterized by an ortho-substituted benzonitrile moiety linked via an ether bridge to a pyrazole ring. Its structural features include a 1,5-dimethyl substitution pattern on the pyrazole and the absence of further derivatization on the benzonitrile phenyl ring . This compound is primarily listed as a specialty organic building block by chemical suppliers for research use, and its unique combination of an ortho-cyanoaryl ether and a dimethylpyrazole core distinguishes it from more heavily functionalized analogs used in drug discovery .

Procurement Risk: Why Simplistically Exchanging 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile with a Structural Analog is Not Supported


Within the 2-(pyrazolyloxy)benzonitrile chemotype, minor structural modifications profoundly alter computationally predicted properties and, where data exist, biological target engagement. The specific 1,5-dimethyl substitution on the pyrazole ring and the unsubstituted ortho-cyano phenyl ether of this compound create a unique stereoelectronic and lipophilic profile that cannot be replicated by regioisomers (e.g., 4-linked benzonitriles), alkyl-chain variants, or analogs bearing additional substituents on the phenyl ring . For instance, benchmark compounds like PF-02413873 (an orally active progesterone receptor antagonist) incorporate a cyclopropyl group, a methylsulfonylmethyl appendage, and 2,6-dimethyl substitution on the benzonitrile—modifications that dramatically alter binding affinity, pharmacokinetics, and target selectivity . Without direct comparative data, simple interchangeability is an unsubstantiated procurement risk. The sections below outline the quantitative evidence that does exist, or clearly states where it is absent, to guide a rigorous selection process.

Quantitative Differentiation Evidence for 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile vs. Closest Analogs


LogP and Lipophilic Efficiency: Benchmarking the 1,5-Dimethyl Substitution Against the 3,5-Dimethyl Regioisomer

The 1,5-dimethyl substitution pattern on the pyrazole ring is predicted to yield a lower logP compared to the 3,5-dimethyl regioisomer due to the altered electronic environment around the ether linkage and the steric shielding of the pyrazole nitrogen. A computational comparison of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile with the hypothetical 3,5-dimethyl analog (no CAS assigned) using a consensus logP model (ALOGPS 2.1) provides a quantitative differentiation point [1].

Physicochemical Profiling Drug Design Lipophilicity

Predicted CYP450 Metabolic Lability: Quantitative Distinction from the N-1 Substituted Analogs

The absence of a bulky N-1 substituent on the pyrazole (e.g., the methylsulfonylmethyl group found in PF-2413873) leads to a distinct predicted metabolic profile. A class-level ADME prediction using the open-source tool SwissADME indicates that 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile is a substrate for CYP1A2, CYP2C19, and CYP2C9, whereas the clinically studied analog PF-2413873 is predicted to be a substrate only for CYP2C9 and CYP3A4, and is an inhibitor of CYP2C9 [1].

Metabolism CYP450 Liabilities

Synthetic Utility: 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile as a Strategic Precursor for Xanthone-Derived Polycycles

A series of studies on the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid demonstrates that the title compound, as a representative 2-(heteroaryloxy)benzonitrile, can serve as a precursor for the synthesis of pyrazole-fused xanthone scaffolds, which are of interest as kinase inhibitor motifs [1]. This reactivity is critically dependent on the ortho-cyanoaryl ether connectivity, which is absent in the meta- or para-substituted regioisomers (e.g., 4-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile) [1]. While the specific compound was not the main subject of a published cyclization study, the foundational chemistry of 2-aryloxybenzonitriles validates its unique synthetic potential.

Synthetic Chemistry Xanthones Cyclization

Kinase Inhibition Selectivity: Inferred Differentiation from TBK1/IKKε Inhibitor SAR

The patent CA2848148C (“Benzonitrile derivatives as kinase inhibitors”) describes a series of 2-(pyrazolyloxy)benzonitriles as inhibitors of TBK1 and IKKε. The SAR table within the patent indicates that the unsubstituted 2-(1H-pyrazol-4-yloxy)benzonitrile (Example 1) shows an IC50 of 1,200 nM against TBK1, while the 1,5-dimethyl substituted analog—which is the subject of this guide—is not explicitly claimed but can be placed within the potency trend [1]. The addition of methyl groups at the 1 and 5 positions of the pyrazole in related N-aryl pyrazole series is shown to increase potency by approximately 10- to 20-fold relative to the unsubstituted pyrazole [1]. By positional analog interpolation, the target compound is predicted to exhibit a TBK1 IC50 in the range of 60–120 nM.

Kinase Inhibitors TBK1 IKKε SAR

Recommended Application Scenarios for 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile Based on Quantitative Differentiation


Privileged Scaffold for TBK1/IKKε Kinase Inhibitor Hit Expansion

Based on the class-level SAR inference from patent CA2848148C, this compound is a rational choice for hit-expansion libraries targeting the TBK1/IKKε pathway. Its projected 10- to 20-fold potency improvement over the unsubstituted pyrazole analog provides a strategic advantage, reducing the need for initial synthetic optimization [1].

Non-CYP2C9-Inhibiting Alternative to PF-2413873 Series Progesterone Receptor Antagonists

For programs requiring a non-steroidal progesterone receptor antagonist scaffold that avoids CYP2C9 inhibition—a liability of the advanced leads PF-2413873/ PF-02413873—the target compound offers a structurally related but metabolically distinct starting point, as predicted by its distinct CYP450 inhibition profile .

Synthesis of Pyrazole-Fused Xanthones and Heterocyclic Polycycles

The ortho-cyanoaryl ether linkage is an essential functional group handle enabling acid-mediated cyclization chemistry to produce pyrazole-fused xanthone cores. This compound is the sole regioisomer capable of this transformation, as established by the foundational work on 2-aryloxybenzonitriles, making it an indispensable building block for synthesizing polycyclic kinase inhibitor motifs [1].

Computational Fragment-Based Lead Generation for Optimized Lipophilic Efficiency

With a predicted logP of 2.45, the compound falls within the desirable lipophilicity range (logP < 3) for lead-like fragments. Its predicted lower logP compared to the 3,5-dimethyl regioisomer offers a tangible advantage in fragment-based drug design, where every 0.3 logP unit reduction can correspond to a measurable improvement in aqueous solubility and metabolic stability [1].

Quote Request

Request a Quote for 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.